molecular formula C13H18FN3O B2401195 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide CAS No. 957855-54-8

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B2401195
CAS No.: 957855-54-8
M. Wt: 251.305
InChI Key: FSADJVRSVIMTHO-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C₁₃H₁₈FN₃O and a molecular weight of 251.3 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a piperidinyl group attached to a benzamide core. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common synthetic route starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of novel compounds and intermediates.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential therapeutic agent or in the development of new drugs.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluoro-N-methylbenzamide: A similar compound with a methyl group instead of the piperidinyl group.

    4-Amino-2-chloro-N-(1-methylpiperidin-4-yl)benzamide: A compound with a chlorine atom instead of fluorine.

Uniqueness

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of the fluorine atom and the piperidinyl group, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSADJVRSVIMTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide (Intermediate 62; 1.62 g, 5.8 mmol), 10% Palladium on Carbon (160 mg) and Methanol (50 mL) were combined and stirred at 25 )C under Hydrogen at 5 bar pressure for 16 hours.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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